molecular formula C12H10N2O3 B101461 3,3'-Dihydroxyazoxybenzene CAS No. 17540-51-1

3,3'-Dihydroxyazoxybenzene

Cat. No.: B101461
CAS No.: 17540-51-1
M. Wt: 230.22 g/mol
InChI Key: FZZROTIREDKBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-Dihydroxyazoxybenzene is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by the presence of hydroxyphenyl groups and an imino-oxidoazanium moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3'-Dihydroxyazoxybenzene typically involves the reaction of 3-hydroxyaniline with nitrous acid under controlled conditions. The reaction proceeds through the formation of a diazonium intermediate, which subsequently undergoes coupling with another molecule of 3-hydroxyaniline to form the desired product. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3'-Dihydroxyazoxybenzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imino-oxidoazanium moiety to amine derivatives.

    Substitution: The hydroxyphenyl groups can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted hydroxyphenyl derivatives.

Scientific Research Applications

3,3'-Dihydroxyazoxybenzene has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3'-Dihydroxyazoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, the compound’s redox properties enable it to participate in electron transfer reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxyphenyl)-(4-hydroxyphenyl)imino-oxidoazanium
  • (2-Hydroxyphenyl)-(2-hydroxyphenyl)imino-oxidoazanium
  • (3-Methoxyphenyl)-(3-methoxyphenyl)imino-oxidoazanium

Uniqueness

3,3'-Dihydroxyazoxybenzene is unique due to the specific positioning of the hydroxy groups on the phenyl rings, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct redox properties and binding affinities, making it valuable for targeted applications in research and industry.

Properties

CAS No.

17540-51-1

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

(3-hydroxyphenyl)-(3-hydroxyphenyl)imino-oxidoazanium

InChI

InChI=1S/C12H10N2O3/c15-11-5-1-3-9(7-11)13-14(17)10-4-2-6-12(16)8-10/h1-8,15-16H

InChI Key

FZZROTIREDKBGJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)N=[N+](C2=CC(=CC=C2)O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)O)N=[N+](C2=CC(=CC=C2)O)[O-]

Synonyms

3,3'-Dihydroxyazoxybenzene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.